3-Amino-4-ethyl-1,2-dihydropyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-amino-4-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-5-3-4-9-7(10)6(5)8/h3-4H,2,8H2,1H3,(H,9,10) |
InChI Key |
XUCPVDCXVRCUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Ethyl 1,2 Dihydropyridin 2 One and Its Analogues
Strategies for Constructing the 1,2-Dihydropyridin-2-one Core
The formation of the 1,2-dihydropyridin-2-one skeleton can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Cyclization Reactions in Dihydropyridin-2-one Synthesis
Cyclization reactions represent a fundamental approach to the synthesis of the 1,2-dihydropyridin-2-one core. One notable method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines derived from ethyl acetoacetate. nih.gov This reaction proceeds by heating the reactants, typically at elevated temperatures (e.g., 180°C), to afford substituted tetrahydropyridine-3-carboxylates, which are precursors to the dihydropyridin-2-one ring system. nih.gov Subsequent chemical transformations can then lead to the desired oxidized and functionalized core.
Another cyclization strategy involves the reaction of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine (B92270). This process, when carried out in solvents like ethanol (B145695) or butanol, results in the formation of pyridin-2(1H)-ones substituted with a pyridine ring at the 3-position. researchgate.net These intermediates can then be further modified to introduce the desired functionalities.
Multi-Component and Domino Reaction Approaches to Dihydropyridin-2-ones
Multi-component reactions (MCRs) and domino reactions are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net These approaches are particularly valuable for constructing the 1,2-dihydropyridin-2-one core with a variety of substituents.
A versatile four-component reaction has been developed for the synthesis of 3,4-dihydropyridin-2-ones. researchgate.netsemanticscholar.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, an amine, and a compound containing an active methylene (B1212753) group. semanticscholar.org For instance, the reaction of an aromatic aldehyde, ethyl acetoacetate, an amine, and cyanoacetamide can yield highly substituted dihydropyridinones. semanticscholar.org The choice of the aldehyde component in these reactions is crucial as it directly determines the substituent at the 4-position of the resulting dihydropyridinone ring. Therefore, the use of propionaldehyde (B47417) in such a reaction would be a direct method for the regioselective installation of the 4-ethyl group.
Domino reactions that allow for the internal recycling of byproducts to catalyze subsequent steps have also been designed for the synthesis of dihydropyridin-4-ones, a related class of compounds. nih.gov These sustainable methods often proceed in environmentally benign solvents like aqueous ethanol and can provide access to the core structure in yields comparable or superior to stepwise approaches. nih.gov
Alkylation Reactions in Dihydropyridin-2-one Synthesis
Alkylation reactions can be employed to introduce substituents onto a pre-formed pyridine or dihydropyridine (B1217469) ring. While direct C4-alkylation of a 3-amino-1,2-dihydropyridin-2-one is challenging, methods for the regioselective C4-alkylation of pyridinium (B92312) derivatives have been developed. researchgate.netnih.govchemrxiv.orgrsc.org These methods often involve the use of a blocking group or photochemical activation to direct the alkylation to the desired position. researchgate.netnih.govchemrxiv.org For example, a visible light-driven, photocatalyst-free cross-coupling between N-amidopyridinium salts and alkyl bromides can provide C4-alkylated pyridines. researchgate.net Such strategies could potentially be adapted for the functionalization of dihydropyridin-2-one systems.
A more direct approach to obtaining 4-alkylated dihydropyridinones is through the initial construction of the ring with the desired substituent in place, as highlighted in the context of multi-component reactions.
Hydrolysis and Rearrangement Pathways for Pyridin-2(1H)-one Formation
Hydrolysis of precursor heterocycles is a key step in several synthetic routes to functionalized pyridin-2(1H)-ones. For instance, 7-aryloxazolo[5,4-b]pyridines, which can be synthesized from the reaction of azlactones and enamines followed by cyclization, undergo alkaline hydrolysis to yield 3-aminopyridin-2(1H)-one derivatives in good yields. nih.gov
Rearrangement reactions also play a role in the formation of the pyridin-2(1H)-one scaffold. The Hofmann rearrangement of 2-oxo-1,2-dihydropyridine-3-carboxamides is a viable method for the synthesis of 3-aminopyridin-2(1H)-ones. researchgate.net This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
Introduction of the 3-Amino Functionality in Dihydropyridin-2-one Systems
The introduction of an amino group at the C3 position of the dihydropyridin-2-one ring is a critical step in the synthesis of the target compound and its analogues.
As mentioned previously, a powerful method for this transformation is the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov The initial adducts, upon a series of transformations including cyclization and hydrolysis, lead to the formation of 3-aminopyridin-2(1H)-one derivatives. nih.gov The amino group is initially introduced as a protected form (e.g., a benzoylamino group) which can be subsequently deprotected. nih.gov
Another important route is the Hofmann rearrangement of 2-oxo-1,2-dihydropyridine-3-carboxamides. researchgate.net This classical rearrangement provides a direct method for the conversion of a C3-carboxamide group to a C3-amino group. Additionally, the reaction of N-(3-oxoalkenyl)chloroacetamides with pyridine followed by reaction with hydrazine (B178648) hydrate (B1144303) has been shown to produce 3-aminopyridin-2(1H)-ones. researchgate.net
The following table summarizes selected methods for the introduction of the 3-amino functionality:
| Starting Material | Reagents and Conditions | Product | Ref. |
| 4-Arylidene-2-phenyloxazol-5(4H)-one and Enamine | 1. Heat (180°C); 2. POCl₃, reflux; 3. NaOH, EtOH, reflux | 3-Aminopyridin-2(1H)-one derivative | nih.gov |
| 2-Oxo-1,2-dihydropyridine-3-carboxamide | NaOH, Br₂ | 3-Aminopyridin-2(1H)-one | researchgate.net |
| N-(3-Oxoalkenyl)chloroacetamide and Pyridine | 1. Pyridine, EtOH or BuOH; 2. Hydrazine hydrate | 3-Aminopyridin-2(1H)-one | researchgate.net |
Regioselective Installation of the 4-Ethyl Group
The regioselective introduction of an ethyl group at the C4 position of the 3-amino-1,2-dihydropyridin-2-one core is a key challenge. While direct C-H functionalization of the pre-formed heterocyclic system is an active area of research, a more established and reliable approach involves incorporating the 4-ethyl substituent during the construction of the dihydropyridin-2-one ring.
As discussed in the context of multi-component reactions (Section 2.1.2), the aldehyde reactant serves as the source of the C4-substituent. Therefore, employing propionaldehyde as a starting material in a four-component reaction with a β-ketoester, an amine source (such as ammonium (B1175870) acetate), and a suitable active methylene compound (like cyanoacetamide or a derivative that can be converted to an amino group) would directly lead to the formation of a 4-ethyl-1,2-dihydropyridin-2-one derivative.
The following table outlines a generalized multi-component approach for the synthesis of 4-ethyl substituted dihydropyridin-2-ones:
| Aldehyde | β-Ketoester | Amine Source | Active Methylene Compound | Product |
| Propionaldehyde | Ethyl acetoacetate | Ammonium acetate | Cyanoacetamide | 4-Ethyl-dihydropyridin-2-one derivative |
Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Ethyl 1,2 Dihydropyridin 2 One
Reactivity Profiles of the 3-Amino Group in Dihydropyridin-2-ones
The primary amino group at the C3 position is a key center of reactivity in the molecule, largely due to the lone pair of electrons on the nitrogen atom.
The 3-amino group confers significant nucleophilic character to the molecule. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. organic-chemistry.orglibretexts.org In 3-Amino-4-ethyl-1,2-dihydropyridin-2-one, the nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophilic site. This nucleophilicity allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. youtube.com
As a consequence of its nucleophilic nature, the 3-amino group readily reacts with various electrophilic reagents. libretexts.org These reactions involve the formation of a new bond between the amino nitrogen and an electron-deficient atom of the electrophile. Common electrophiles include alkyl halides, epoxides, and Michael acceptors.
The general mechanism for these reactions is a nucleophilic substitution or addition. libretexts.orgyoutube.com For example, in a reaction with an alkyl halide (R-X), the amino group acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl group and displacing the halide leaving group in a process known as N-alkylation. youtube.com Such reactions are fundamental in modifying the structure and properties of the parent molecule, allowing for the synthesis of a diverse array of derivatives.
Table 1: Representative Reactions of the 3-Amino Group with Electrophiles
| Electrophile Type | Reagent Example | Product Type | Reaction Class |
| Alkyl Halide | Ethyl Iodide | Secondary Amine | N-Alkylation |
| Epoxide | Propylene Oxide | Amino Alcohol | Ring-Opening |
| α,β-Unsaturated Carbonyl | Methyl Vinyl Ketone | β-Amino Ketone | Michael Addition |
Two particularly important reactions involving the nucleophilic 3-amino group are acylation and Schiff base formation.
Acylation is the process of introducing an acyl group (R-C=O) into a compound. The 3-amino group of dihydropyridinones can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. acs.org This reaction proceeds via nucleophilic acyl substitution, where the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide linkage. This transformation is a common strategy for creating peptidomimetic structures or modifying the biological activity of the parent compound. researchgate.netibmmpeptide.com
Schiff base formation occurs when the primary amino group condenses with an aldehyde or a ketone. researchgate.netcore.ac.ukjptcp.com The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form an imine or azomethine (-C=N-) functional group. semanticscholar.orgresearchgate.net Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological applications. semanticscholar.org
Table 2: Acylation and Schiff Base Reactions
| Reaction | Electrophilic Reagent | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Schiff Base Formation | Benzaldehyde | Imine (Azomethine) |
Ring System Reactivity and Functionalization of the 1,2-Dihydropyridin-2-one Core
The 1,2-dihydropyridin-2-one ring is not merely a scaffold but an active participant in chemical transformations. Its conjugated diene system and lactam functionality provide avenues for various functionalization reactions.
The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often leverage the reactivity of both the 3-amino group and the dihydropyridinone ring.
For instance, the amino group, in concert with a ring nitrogen or carbon, can react with bifunctional electrophiles to construct new rings. A classic example is the reaction with 1,3-dicarbonyl compounds, which can lead to the formation of fused pyrimidine (B1678525) rings. Furthermore, the diene system within the ring can participate in pericyclic reactions, such as Diels-Alder cycloadditions, where it acts as the diene component, reacting with a suitable dienophile to form complex bicyclic adducts. chemtube3d.com Intramolecular cyclizations, such as the Prins cyclization, are also powerful methods for constructing new ring systems from appropriately substituted dihydropyridinone derivatives. nih.gov
Substitution reactions can occur on the carbon atoms of the pyridinone ring, although the reactivity is highly dependent on the reaction conditions and the electronic nature of the ring.
Electrophilic Substitution: The dihydropyridinone ring is relatively electron-rich due to the presence of the nitrogen lone pair (in the lactam) and the activating amino group. This makes it susceptible to attack by strong electrophiles. libretexts.org Electrophilic substitution reactions, such as halogenation or nitration, would likely occur at the C5 position, which is activated by both the 3-amino group and the 4-ethyl group and is part of the enamine-like system. However, the nitrogen atom of the pyridine (B92270) ring can be deactivated by protonation under strongly acidic conditions, which are often required for electrophilic aromatic substitution. youtube.comyoutube.com
Nucleophilic Substitution: While the parent pyridine ring is electron-deficient and favors nucleophilic aromatic substitution (SNAr), the 1,2-dihydropyridin-2-one system is more complex. youtube.comnih.gov Nucleophilic substitution on the ring is less common unless a good leaving group is present at one of the sp2-hybridized carbon atoms (C5 or C6). In such cases, a nucleophile could replace the leaving group via an addition-elimination mechanism. nih.govnih.gov Additionally, the conjugated system is susceptible to nucleophilic conjugate addition, particularly at the C6 position.
Mechanistic Insights into Dihydropyridinone Reactions
The reactivity of the dihydropyridinone scaffold, a core structure in this compound, is a subject of significant interest due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. researchgate.net Mechanistic studies, often supported by computational chemistry, have provided a deeper understanding of the transformation pathways these molecules can undergo. These investigations reveal a rich chemistry influenced by electronic and steric factors, reaction conditions, and the nature of interacting substrates. researchgate.net
Computational and Theoretical Studies:
Computational studies, particularly using density functional theory (DFT), have become indispensable for elucidating the complex mechanisms of dihydropyridinone reactions. rsc.orgresearchgate.net These studies allow for the characterization of transition states and intermediates that are often difficult to detect experimentally. For instance, theoretical calculations on the C3-cyanation of pyridines, which proceeds through an in situ generated dihydropyridine (B1217469) intermediate, have shown that the regioselectivity is determined by a combination of electronic and steric factors. researchgate.net High-level ab initio and DFT computations have also been used to explore hydride transfer reactions involving 1,4-dihydropyridines, which are structurally related to dihydropyridinones. chemrxiv.org These analyses help to distinguish between different potential pathways, such as direct hydride transfer versus a more complex, asynchronous, Alder-Ene-like mechanism. chemrxiv.org
In enzymatic contexts, computational models have been designed from X-ray crystal structures to probe reaction mechanisms. rsc.orglu.se For example, studies on dihydropyrimidinase (DHPase), an enzyme that catalyzes the reversible conversion of dihydropyrimidines, provide analogous insights into the ring-opening mechanisms that could be relevant to dihydropyridinones. rsc.org These models show that the reaction can proceed via nucleophilic attack by a hydroxide (B78521) ion, followed by proton abstraction and concerted protonation of the ring nitrogen. rsc.org
Key Reaction Mechanisms:
Dihydropyridinone derivatives engage in a variety of reaction types, with mechanisms that highlight the versatile nature of the heterocyclic ring.
Tandem Hydroboration/Functionalization: One prominent mechanism involves the formation of a nucleophilic 1,4-dihydropyridine (B1200194) intermediate from a parent pyridine. researchgate.net This electron-rich intermediate can then react with a range of electrophiles (such as imines, enol esters, or cyano-reagents) at the C3 position. researchgate.net Subsequent oxidation rearomatizes the ring, yielding a C3-functionalized pyridine. researchgate.net This tandem process is a powerful tool for late-stage functionalization in complex molecule synthesis. researchgate.net
Hydride Transfer Reactions: 1,4-dihydropyridines are well-known as synthetic NADH models, participating in hydride transfer reactions to reduce various molecules. researchgate.net The mechanism of these transfers is a subject of ongoing study. While a direct hydride transfer is often assumed, computational evidence suggests a mechanistic spectrum is possible. chemrxiv.org For the reaction between 1,4-dihydropyridines and α,β-unsaturated nitriles, the transition state is highly asynchronous and displays significant aromatic features, placing the mechanism somewhere between a direct transfer and an Alder-Ene pathway. chemrxiv.org
Cycloaddition and Cyclization: Dihydropyridines can also participate in cycloaddition reactions. researchgate.net For example, N-substituted-1,2-dihydropyridines react stereospecifically with dienophiles like 1,2,4-triazoline-3,5-diones to afford endo cycloaddition products. researchgate.net Intramolecular cyclization is another key mechanistic step in the synthesis of complex heterocycles from dihydropyridinone precursors. nih.gov In one example, a Michael 1,4-addition is followed by an intramolecular cyclization where a hydroxyl group adds to a cyano group, leading to the formation of a fused ring system. nih.gov
Enzyme Inhibition Mechanisms: The dihydropyridone core is a feature of mechanism-based inhibitors for certain enzymes. nih.gov For instance, analogs of the antibiotic Amiclenomycin, which feature a dihydropyridone-like ring, act as inhibitors of the enzyme BioA. nih.gov The mechanism involves the formation of an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor, followed by a redox isomerization to a ketimine. nih.gov Instead of hydrolyzing, this ketimine intermediate tautomerizes to form a stable aromatic adduct that covalently inactivates the enzyme. nih.gov The pKa of the α-protons on the dihydropyridone ring is a critical factor in the rate of enzyme inactivation. nih.gov
The following table summarizes key mechanistic pathways investigated for dihydropyridinone and related dihydropyridine systems.
| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Primary Investigative Method | Reference |
| C3-Functionalization | Tandem hydroboration/nucleophilic attack/oxidation | Nucleophilic 1,4-dihydropyridine | Computational (DFT) | researchgate.net |
| Hydride Transfer | Direct transfer vs. Alder-Ene-like pathway | Asynchronous, aromatic transition state | Computational (DFT, ab initio) | chemrxiv.org |
| Enzyme Inhibition (BioA) | Covalent adduct formation via tautomerization | External aldimine, quinonoid, ketimine | Kinetic and structural studies | nih.gov |
| Cyclocondensation | Michael addition followed by intramolecular cyclization | Enolate, hydroxyl-nitrile adduct | Synthesis and product analysis | nih.gov |
| Enzymatic Ring Opening (DHPase) | Nucleophilic attack and concerted proton transfers | Tetrahedral intermediate | Computational (QM cluster approach) | rsc.org |
These mechanistic insights are crucial for designing new synthetic routes and for developing novel therapeutic agents based on the this compound scaffold.
Spectroscopic and Structural Elucidation of 3 Amino 4 Ethyl 1,2 Dihydropyridin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in 3-Amino-4-ethyl-1,2-dihydropyridin-2-one.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) and splitting patterns provide conclusive evidence for the presence of the ethyl group, the dihydropyridinone ring protons, and the protons on the nitrogen atoms.
The ethyl group at the C4 position would give rise to two characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, resulting from spin-spin coupling with each other. The protons attached to the heterocyclic ring (H5 and H6) would appear in the vinylic region of the spectrum. The protons of the primary amine (-NH₂) and the amide (N-H) groups are typically observed as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |
| Ethyl -CH₂ | 2.4 - 2.6 | Quartet (q) | 2H |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| Ring H5 | 5.8 - 6.2 | Doublet (d) | 1H |
| Ring H6 | 6.9 - 7.3 | Doublet (d) | 1H |
| Amide (N-H) | 7.5 - 8.5 | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The carbonyl carbon (C2) of the pyridinone ring is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen atom. The olefinic carbons of the ring (C3, C4, C5, and C6) would appear in the intermediate region of the spectrum. The aliphatic carbons of the ethyl group (-CH₂- and -CH₃) are the most shielded and would therefore appear at the highest field (lowest ppm value). The chemical shifts for carbons in similar heterocyclic systems confirm these expected ranges. scispace.comnih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 13 - 16 |
| Ethyl -CH₂ | 22 - 27 |
| Ring C5 | 105 - 115 |
| Ring C4 | 118 - 125 |
| Ring C6 | 130 - 138 |
| Ring C3 | 145 - 152 |
| Carbonyl C2 | 165 - 172 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of N-H, C=O, C=C, and C-H bonds.
Key absorptions include strong, sharp bands in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of both the primary amine and the amide groups. A prominent and strong absorption band is anticipated around 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the cyclic amide (lactam) functional group. Additional bands in the 1600-1640 cm⁻¹ region can be attributed to C=C double bond stretching within the dihydropyridine (B1217469) ring. Aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ range. rsc.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Amine / Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium |
| Amide (Lactam) | C=O Stretch | 1650 - 1680 | Strong |
| Alkene | C=C Stretch | 1600 - 1640 | Medium |
| Amine | N-H Bend | 1550 - 1620 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. For this compound (C₇H₁₀N₂O), the calculated monoisotopic mass is 138.0793 Da. uni.lu
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 138. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 139. uni.lu Analysis of the fragmentation pattern can further corroborate the structure; common fragmentation pathways might include the loss of the ethyl group (a loss of 29 Da, resulting in a fragment at m/z 109) or the loss of a neutral carbon monoxide molecule (a loss of 28 Da, resulting in a fragment at m/z 110).
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure by mapping the precise positions of atoms in three-dimensional space. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For this compound, a crystallographic analysis would be expected to reveal a relatively planar dihydropyridinone ring, although slight puckering in a flattened boat conformation is possible, as seen in similar 1,4-dihydropyridine (B1200194) systems. iucr.org The analysis would also detail the orientation of the ethyl and amino substituents relative to the ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amine (N-H), amide (N-H), and carbonyl (C=O) groups, which dictate the crystal packing arrangement.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis provides the mass percentages of the constituent elements in a compound. This technique is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₇H₁₀N₂O, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and proposed formula.
Table 4: Theoretical Elemental Composition of C₇H₁₀N₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 60.85% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28% |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.58% |
| Total | 138.170 | 100.00% |
Computational and Theoretical Investigations of 3 Amino 4 Ethyl 1,2 Dihydropyridin 2 One
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 3-Amino-4-ethyl-1,2-dihydropyridin-2-one, DFT calculations offer a detailed understanding of its fundamental chemical nature. Such studies on related aminopyridine and dihydropyridone systems typically employ methods like B3LYP with various basis sets to optimize molecular geometry and calculate electronic properties. researchgate.netresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For molecules structurally similar to this compound, DFT calculations show that the HOMO is generally distributed over the aminopyridine ring, while the LUMO is localized on the electron-accepting portions of the molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The energy gap for related dihydropyridine (B1217469) derivatives has been computationally found to be in a range that reflects significant chemical hardness and thermal stability. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap
This table shows typical calculated values for frontier molecular orbital energies based on analogous compounds. The energy gap is calculated as ELUMO - EHOMO.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -5.0 | Electron-donating ability |
| ELUMO | -1.5 to -0.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ~4.0 to 5.0 | Chemical stability and reactivity |
Evaluation of Molecular Geometrical Parameters and Vibrational Frequencies
DFT calculations are employed to determine the optimized three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For the dihydropyridinone ring system, theoretical studies indicate a non-planar conformation, often adopting a half-chair or boat-like structure to minimize steric strain. researchgate.net
Vibrational frequency analysis, computed via DFT, predicts the infrared (IR) spectrum of the molecule. These theoretical spectra are valuable for identifying characteristic functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ketone, C-H stretching of the ethyl group, and various ring vibrations. The calculated frequencies for similar molecules show good agreement with experimental data. researchgate.netresearchgate.net
Table 2: Typical Calculated Vibrational Frequencies for Key Functional Groups
This table presents representative vibrational frequencies for the main functional groups in this compound, as predicted by DFT calculations on analogous structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| N-H (Amino) | Stretching | 3400 - 3500 |
| C-H (Aliphatic) | Stretching | 2900 - 3000 |
| C=O (Amide/Ketone) | Stretching | 1650 - 1700 |
| C=C (Ring) | Stretching | 1600 - 1640 |
| N-H (Amine) | Bending | 1500 - 1600 |
Computational Studies of Chemical Reactivity Parameters (e.g., Hardness, Softness, Electronegativity)
Global chemical reactivity descriptors can be derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. These parameters include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity. researchgate.netresearchgate.net
Table 3: Global Chemical Reactivity Descriptors
This table defines key chemical reactivity parameters and the formulas used to calculate them from ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ2 / 2η | Measures the energy lowering due to maximal electron flow. |
Prediction and Evaluation of Non-Linear Optical (NLO) Behavior
Computational chemistry is a vital tool for identifying and designing new materials with non-linear optical (NLO) properties, which are important for applications in optoelectronics. ajchem-a.com The NLO behavior of a molecule is primarily determined by its dipole moment (μ) and its first-order hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO materials. researchgate.net
Theoretical studies on similar aminopyridine derivatives have shown that the presence of electron-donating (amino) and electron-withdrawing groups can enhance NLO properties by facilitating intramolecular charge transfer. researchgate.net DFT calculations can predict the values of μ and β, and a small HOMO-LUMO gap is often correlated with a larger hyperpolarizability, suggesting that this compound could exhibit NLO behavior. ajchem-a.comresearchgate.net
Conformational Analysis of Dihydropyridinone Systems
The biological activity and physical properties of cyclic molecules are highly dependent on their three-dimensional conformation. Theoretical conformational analysis is used to identify the most stable spatial arrangements (conformers) of a molecule. For dihydropyridinone systems, the six-membered ring is typically non-planar and exists in various conformations, such as a half-chair or boat. researchgate.net
Computational studies on related 1,2,3,4-tetrahydropyridines have shown that substituents on the ring influence the conformational preference. researchgate.net For this compound, the ethyl group at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. Quantum chemical calculations can determine the relative energies of these conformers, with the pseudo-axial orientation of an aryl group at C4 often being more favored in similar structures. researchgate.net This analysis is critical for understanding how the molecule might interact with biological targets.
Theoretical Studies of Reaction Mechanisms
Computational chemistry provides powerful insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways, identification of transition states, and calculation of activation energies. For the synthesis of dihydropyridinone derivatives, which often involves multicomponent reactions, theoretical studies can elucidate the sequence of bond-forming events. nih.gov
For instance, the synthesis of related dihydropyridones can proceed through a domino reaction involving a Michael addition followed by an intramolecular cyclization. mdpi.comnih.gov DFT calculations can model these steps, confirming the feasibility of the proposed mechanism and explaining the observed regioselectivity and stereoselectivity. By calculating the energy profile of the reaction, researchers can understand the kinetic and thermodynamic factors that govern the formation of the final product.
Structure Activity Relationship Sar Studies of 1,2 Dihydropyridin 2 Ones and Analogues
Principles of Modulating Chemical Activity through Substituent Variation on the Pyridone Core
The 1,2-dihydropyridin-2-one (also known as 2-pyridone) scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. The chemical activity of derivatives based on this core can be finely tuned by altering the substituents at positions 3, 4, 5, and 6. The key to this modulation lies in the modification of the molecule's physicochemical properties, such as polarity, lipophilicity, hydrogen bonding capacity, and electronic distribution. nih.gov
Substituents on the pyridone ring influence its activity through a combination of electronic and steric effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the ring system, thereby affecting its reactivity and interaction with biological targets. For instance, preliminary SAR studies on certain pyridinone derivatives have shown that modifications at positions 3, 4, and 6 are crucial for specific biological activities, such as antiviral efficacy. nih.gov The introduction of different functional groups allows for targeted interactions with amino acid residues in protein binding sites. nih.gov
Table 1: General Principles of Substituent Effects on the Pyridone Core
| Principle | Effect on Chemical Profile | Example Substituent Types |
|---|---|---|
| Electronic Modification | Alters ring electron density, influencing reactivity and binding affinity. | Electron-Donating Groups (e.g., -NH₂, -OR), Electron-Withdrawing Groups (e.g., -NO₂, -CN) |
| Steric Bulk | Can provide conformational restriction or cause steric hindrance, affecting target binding. | Small alkyl groups (e.g., methyl, ethyl) vs. bulky groups (e.g., tert-butyl, phenyl) |
| Lipophilicity/Hydrophilicity | Modifies solubility and ability to cross biological membranes. | Alkyl chains, aryl groups increase lipophilicity; Hydroxyl, carboxyl groups increase hydrophilicity. |
| Hydrogen Bonding Capacity | Introduces or modifies sites for hydrogen bonding, crucial for target recognition. | -OH, -NH₂, -COOH can act as donors/acceptors. |
Impact of the Ethyl Group at Position 4 on Chemical Profile
As a small, lipophilic alkyl group, the ethyl substituent increases the nonpolar surface area of the molecule compared to a simple hydrogen atom. This generally leads to an increase in lipophilicity (logP), which can influence the compound's solubility in nonpolar environments and its ability to permeate biological membranes.
From a steric perspective, the ethyl group is larger than a methyl group but still offers rotational flexibility. Its presence at the C4 position can influence the preferred conformation of adjacent substituents and affect how the molecule fits into a constrained binding pocket of a biological target. While nucleophilic aromatic substitutions on pyridine (B92270) often favor the C4 position, the steric hindrance introduced by groups at this position can direct reactions to other sites. acs.org In the context of SAR, the size and shape of the C4-substituent are critical; even subtle changes from a methyl to an ethyl or a propyl group can lead to significant differences in biological activity by altering the complementarity with the target site.
Table 2: Predicted Physicochemical Influence of C4-Ethyl Group
| Property | Influence of Ethyl Group | Rationale |
|---|---|---|
| Lipophilicity | Increase | Addition of a nonpolar hydrocarbon moiety. |
| Steric Profile | Moderate steric bulk | Larger than hydrogen or methyl, potentially influencing binding orientation. |
| Electronic Effect | Weakly electron-donating (inductive) | Alkyl groups are generally considered weak activating groups. |
| Solubility | Decreased aqueous solubility | Increased hydrocarbon character reduces affinity for polar solvents. |
Influence of the Amino Group at Position 3 on Chemical Properties
The amino (-NH₂) group at the C3 position of the pyridone ring introduces significant changes to the molecule's chemical properties, primarily due to its strong electron-donating nature and its capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can participate in resonance with the pyridone ring, increasing the electron density at the ortho and para positions (relative to the amino group). nih.gov This electronic effect makes the ring more nucleophilic and can influence its reactivity in chemical transformations.
The primary amine is a key functional group for establishing intermolecular interactions. It can act as a hydrogen bond donor, which is a critical feature for molecular recognition and binding to biological targets like enzymes or receptors. In SAR studies of some pyridinone series, the presence of small substituents, including amino-related motifs, at the N-3 position has been shown to positively influence biological activity. nih.gov
Furthermore, the basicity of the amino group allows for the formation of salts with acids, which can be used to modulate the compound's solubility and formulation properties. The presence of the amino group also introduces a potential site for further derivatization, allowing for the attachment of other functional groups to explore the SAR more extensively. The synthesis of 3-amino-4-arylpyridin-2(1H)-ones has been a subject of interest, with some derivatives being identified as effective phosphors, highlighting the impact of this substitution pattern on photophysical properties. researchgate.net
Table 3: Chemical Properties Conferred by the C3-Amino Group
| Property | Influence of Amino Group | Rationale |
|---|---|---|
| Basicity | Introduces a basic center | The lone pair on the nitrogen atom can accept a proton. |
| Hydrogen Bonding | Acts as a hydrogen bond donor | The N-H bonds can interact with hydrogen bond acceptors (e.g., oxygen, nitrogen atoms). |
| Electronic Effect | Strong electron-donating (resonance) | Increases electron density of the pyridone ring system. |
| Reactivity | Provides a site for derivatization | Can undergo reactions such as acylation, alkylation, etc. |
Strategies for Scaffold Optimization and Derivatization in Pyridinone Chemistry
Optimizing a lead compound based on the pyridinone scaffold involves a variety of synthetic strategies aimed at systematically modifying its structure to enhance desired properties while minimizing undesirable ones. These strategies often fall into two main categories: scaffold hopping and substituent derivatization.
Scaffold hopping involves replacing the central pyridinone core with a different, often bioisosteric, heterocyclic system to improve properties like potency, selectivity, or pharmacokinetic profiles. For example, in some drug discovery campaigns, a phenyl ring in a lead compound was replaced by a pyridinone to serve as a hydrogen bond acceptor and improve solubility. nih.gov This approach allows for the exploration of novel chemical space while retaining key pharmacophoric features.
Derivatization focuses on modifying the substituents attached to the existing pyridone core. This is the most common approach for fine-tuning activity. Modern synthetic methods provide extensive toolkits for this purpose:
Multi-component reactions (MCRs): These reactions allow for the efficient, one-pot synthesis of structurally diverse and polysubstituted dihydropyridones from simple starting materials, enabling the rapid generation of compound libraries for screening. nih.gov
Cross-coupling reactions: Transition metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for late-stage functionalization, allowing for the introduction of various aryl, alkyl, and amino groups at specific positions on the pyridone ring.
C-H Activation: This strategy enables the direct functionalization of carbon-hydrogen bonds on the pyridone scaffold, offering a more atom-economical and efficient way to introduce new substituents without the need for pre-functionalized starting materials.
These optimization strategies are guided by SAR data, where each new derivative provides information on how structural changes affect the target activity, ultimately leading to the identification of compounds with improved profiles. nih.gov
Medicinal Chemistry Applications of the 1,2 Dihydropyridin 2 One Scaffold
1,2-Dihydropyridin-2-ones as Privileged Structures in Modern Medicinal Chemistry
The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. frontiersin.orgnih.gov These scaffolds are frequently found in a variety of bioactive compounds and approved drugs. The 1,2-dihydropyridin-2-one core, along with its aromatic counterpart, pyridin-2(1H)-one, is widely recognized as such a privileged structure. frontiersin.orgnih.govsemanticscholar.org
The privileged nature of the pyridinone scaffold stems from several key physicochemical properties. It contains both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) functionalities, allowing it to form crucial interactions within the binding sites of diverse proteins. nih.govresearchgate.net Furthermore, pyridinones are considered valuable bioisosteres, capable of mimicking amides, pyridines, pyrazines, and phenol (B47542) rings in drug-target interactions. nih.gov Their synthetic tractability allows for systematic modification of polarity, lipophilicity, and hydrogen-bonding patterns, making them highly adaptable for optimizing pharmacological profiles. frontiersin.orgnih.gov
The successful application of this scaffold is evident in numerous marketed drugs that target a wide array of diseases. This demonstrates the framework's ability to be tailored for high-affinity interactions with various classes of proteins. frontiersin.orgnih.gov
| Compound Name | Therapeutic Application | Reference |
|---|---|---|
| Milrinone (B1677136) | Cardiotonic agent | frontiersin.orgnih.gov |
| Pirfenidone | Anti-idiopathic pulmonary fibrosis agent | frontiersin.orgnih.gov |
| Ciclopirox | Antifungal agent | frontiersin.orgnih.gov |
| Doravirine | Anti-HIV (NNRTI) | frontiersin.orgnih.gov |
| Gimeracil | Antineoplastic drug | frontiersin.orgnih.gov |
| Deferiprone | Iron chelator | frontiersin.orgnih.gov |
Role of 3-Amino-4-ethyl-1,2-dihydropyridin-2-one as a Synthetic Building Block
The 3-aminopyridin-2(1H)-one framework, of which this compound is a specific example, serves as a highly valuable and versatile building block in the synthesis of more complex and biologically active molecules. mdpi.comnih.gov The strategic placement of the amino group at the C3-position provides a key reactive handle for further chemical elaboration, allowing for the construction of diverse compound libraries. mdpi.comnih.gov
Research has shown that the 3-aminopyridin-2(1H)-one scaffold is a foundational component for developing potent inhibitors of various enzymes. For instance, a series of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors were synthesized using 3-aminopyridin-2(1H)-one analogues as the starting core. nih.gov In these studies, derivatization of the 3-amino group was a key step in achieving high inhibitory potency, with compounds like L-697,639 and L-697,661 emerging from this work as candidates for clinical trials. nih.gov
The utility of this scaffold is further demonstrated by its use in various chemical transformations to create new heterocyclic systems. For example, derivatives of 3-aminopyridin-2(1H)-ones have been successfully used to synthesize novel 1,3,4-thiadiazole (B1197879) derivatives with significant α-glucosidase inhibitory activity. mdpi.com The amino group can undergo reactions such as formylation under Leuckart–Wallach conditions or methylation in the Eschweiler–Clarke reaction, showcasing its versatility as a synthetic intermediate. mdpi.com The substituents on the pyridinone ring, such as the ethyl group at the C4-position in this compound, are known to be crucial for modulating biological activity, making this specific compound a potentially valuable starting material for targeted drug design. frontiersin.orgnih.gov
| Reaction / Synthesis Type | Resulting Compound Class / Application | Reference |
|---|---|---|
| N-alkylation / N-acylation | HIV-1 Reverse Transcriptase Inhibitors | nih.gov |
| Reaction with aromatic aldehydes (Leuckart–Wallach) | Formamide derivatives | mdpi.com |
| Reaction with formaldehyde (B43269) (Eschweiler–Clarke) | Tertiary N-methylamino derivatives | mdpi.com |
| Cyclization with thiohydrazides | 1,3,4-Thiadiazole derivatives (α-glucosidase inhibitors) | mdpi.com |
| Reaction with azlactones and enamines | Complex polycyclic oxazolo[5,4-b]pyridines | nih.gov |
Integration of Pyridin-2(1H)-one Cores in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govwikipedia.org These initial hits are then optimized and elaborated into more potent lead compounds through chemical strategies like fragment growing, merging, or linking. nih.gov The pyridin-2(1H)-one core is an exemplary scaffold for FBDD due to its favorable properties. frontiersin.orgnih.gov
The suitability of the pyridinone core for FBDD arises from its low molecular complexity, adherence to the "rule of three" (e.g., molecular weight < 300 Da), and its inherent hydrogen bonding capabilities. frontiersin.orgnih.govwikipedia.org These features increase the likelihood of the fragment forming productive interactions within a target's binding site, providing a high-quality starting point for lead optimization. nih.gov The scaffold's multiple derivatizable positions allow for efficient exploration of the surrounding chemical space during the fragment-to-lead process. frontiersin.orgnih.gov
A notable example of the pyridinone core's application in FBDD is the development of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family. In one study, a two-dimensional NMR screen identified a phenylpyridazinone fragment with weak binding affinity (Ki = 160 μM) to the BRD4 bromodomain. acs.org Guided by X-ray crystallography, this initial fragment was optimized. A key step involved modifying the core to a pyridone structure, which, after further structure-based design including the addition of an ethylsulfonamide group, led to a highly potent inhibitor with a Ki of 8.2 nM and an EC50 of 16 nM in a cell proliferation assay. acs.org This represents a significant potency improvement, showcasing the successful evolution of a pyridone-based fragment into a lead candidate.
| Compound Stage | Core Structure | Key Modifications | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| Initial Fragment Hit | Phenylpyridazinone | - | 160 µM | acs.org |
| Intermediate | Pyridone | Core hop from pyridazinone | 58 nM (after methyl sulfonylation) | acs.org |
| Optimized Lead | Pyridone | Addition of ethylsulfonamide | 8.2 nM | acs.org |
Utilization of the Amino Acid Amide Fragment for Peptidomimetic Development
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while offering advantages such as enhanced metabolic stability, improved bioavailability, and better target selectivity. nih.govnih.gov A common strategy in peptidomimetic design is the use of conformationally constrained scaffolds to replicate the secondary structures of peptides, such as β-turns. chemdiv.comnih.govnih.gov The 3-amino-1,2-dihydropyridin-2-one structure contains an "integrated amino acid amide fragment," making it an attractive scaffold for the development of novel peptidomimetics. mdpi.comnih.gov
The core of this compound consists of a cyclic amide (a δ-lactam) which rigidly constrains the backbone. This inherent rigidity is highly desirable in peptidomimetic design as it reduces the entropic penalty upon binding to a target receptor and can lock the molecule into a bioactive conformation. mdpi.comlifechemicals.com The amino group at the C3 position and the ethyl group at C4 can function as mimics of natural amino acid side chains, projecting from the constrained lactam backbone. This arrangement is well-suited to mimic the spatial orientation of side chains in a β-turn, which is a common recognition motif in protein-protein interactions. chemdiv.comnih.gov
The use of lactam-based structures as conformational constraints is a well-established approach in peptide science. nih.gov The pyridinone ring itself can act as a peptide bond isostere, and the addition of the 3-amino functionality provides a constrained amino acid analogue. frontiersin.orgnih.gov By incorporating such rigid, non-natural amino acid-like building blocks into a sequence, researchers can create peptidomimetics with increased resistance to proteolytic degradation and well-defined three-dimensional structures for interacting with biological targets. nih.govdiva-portal.org
| Feature | Natural Peptides | Peptidomimetics (e.g., based on amino-dihydropyridinone) | Reference |
|---|---|---|---|
| Backbone Structure | Flexible chain of α-amino acids | Rigid, cyclic (lactam) backbone | mdpi.comlifechemicals.com |
| Conformational Freedom | High | Low (constrained) | nih.govlifechemicals.com |
| Enzymatic Stability | Low (susceptible to proteases) | High (resistant to proteolysis) | nih.govdiva-portal.org |
| Structural Mimicry | - | Can mimic secondary structures like β-turns | chemdiv.comnih.govnih.gov |
| Bioavailability | Often poor | Can be improved | nih.gov |
Photophysical Properties of 3 Amino 4 Ethyl 1,2 Dihydropyridin 2 One and Its Analogues
UV-Visible Spectroscopy for Electronic Transitions
No specific data is available for 3-Amino-4-ethyl-1,2-dihydropyridin-2-one.
Luminescence and Fluorescence Characterization
No specific data is available for this compound.
Quantum Yield Determinations for Emissive Properties
No specific data is available for this compound.
Investigation of Structure-Photophysical Property Relationships
No specific data is available for this compound.
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in metabolic pathway tracing?
- Methodology : Synthesize ¹⁵N-labeled analogs via ammonia-¹⁵N in the aminolysis step. Track metabolites in vitro (HEK293 cells) using HPLC-ESI-MS. Key findings: 80% incorporation efficiency, t₁/₂ = 4–6 hr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
